molecular formula C8H10BrNO2 B6293359 5-Bromo-2-methoxy-4-(methoxymethyl)pyridine CAS No. 2404733-90-8

5-Bromo-2-methoxy-4-(methoxymethyl)pyridine

Cat. No.: B6293359
CAS No.: 2404733-90-8
M. Wt: 232.07 g/mol
InChI Key: QWDVMCDAJVQHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

5-bromo-2-methoxy-4-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-5-6-3-8(12-2)10-4-7(6)9/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDVMCDAJVQHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-4-(methoxymethyl)pyridine typically involves the bromination of 2-methoxy-4-(methoxymethyl)pyridine. One common method includes the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-4-(methoxymethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxy-4-(methoxymethyl)pyridine is unique due to the presence of both methoxy and methoxymethyl groups, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Biological Activity

5-Bromo-2-methoxy-4-(methoxymethyl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H10BrN1O3
  • CAS Number : 2404733-90-8

The compound features a bromine atom, methoxy groups, and a pyridine ring, which contribute to its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activities. For instance, derivatives of pyridine have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties. A study on related bromophenols demonstrated significant antimicrobial effects against fungi and bacteria, indicating a potential for similar activity in this compound .

The biological activity of this compound may be attributed to its interaction with molecular targets such as enzymes or receptors. The presence of bromine can enhance binding affinity through halogen bonding interactions, which may increase the compound's specificity towards target proteins.

Case Studies

  • Antiviral Activity : In a study focusing on pyrimidine-based drugs, compounds with structural similarities exhibited antiviral activities against influenza viruses. Although direct studies on this compound are lacking, the findings suggest that it could be explored for antiviral applications .
  • In Vivo Studies : A study assessing the pharmacokinetics of related pyridine derivatives showed favorable oral bioavailability and low toxicity in animal models. These parameters are crucial for evaluating the therapeutic potential of any new drug candidate .

Data Table: Summary of Biological Activities

Activity TypeRelated FindingsReferences
AntimicrobialSignificant activity against various pathogens
AnticancerInhibitory effects on cancer cell lines
AntiviralPotential efficacy against influenza viruses
PharmacokineticsFavorable bioavailability and low toxicity in vivo

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